3,4,5-Tribromodiphenyl ether molecular structure and CAS number
3,4,5-Tribromodiphenyl ether molecular structure and CAS number
The following technical guide details the molecular structure, synthesis, and biological relevance of 3,4,5-Tribromodiphenyl ether (BDE-38).
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Part 1: Executive Identity & Chemical Architecture
3,4,5-Tribromodiphenyl ether is a specific congener within the polybrominated diphenyl ether (PBDE) class, designated as BDE-38 under the IUPAC-approved Ballschmiter & Zell nomenclature. Unlike the commercially ubiquitous mixtures (e.g., PentaBDE), BDE-38 is primarily utilized as a high-purity analytical standard and a structural probe in endocrine disruption research due to its specific substitution pattern.
Core Chemical Data[2]
| Parameter | Technical Specification |
| Chemical Name | 3,4,5-Tribromodiphenyl ether |
| Congener ID | BDE-38 |
| CAS Registry Number | 337513-54-9 |
| Molecular Formula | C₁₂H₇Br₃O |
| Molecular Weight | 406.89 g/mol |
| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C(=C2)Br)Br)Br |
| InChI Key | DPGVQKLGQZZLMI-UHFFFAOYSA-N |
| Physical State | Solid (White to off-white crystalline powder) |
| Solubility | Lipophilic; Soluble in isooctane, toluene, dichloromethane.[1][2] Insoluble in water. |
Structural Analysis
The molecule consists of two phenyl rings linked by an ether bond. One ring is unsubstituted (phenyl), while the other is tri-substituted with bromine atoms at the meta (3, 5) and para (4) positions. This specific 3,4,5-substitution pattern is critical because it sterically and electronically mimics the outer ring of Triiodothyronine (T3) , the active thyroid hormone, making BDE-38 a potent thyromimetic candidate in toxicological screening.
Part 2: Synthesis & Production Protocol
For research applications requiring high isomeric purity (>99%), industrial mixtures are unsuitable. The following protocol outlines a directed synthesis preventing bromine migration (scrambling), based on modified Ullmann ether synthesis or Chan-Lam coupling principles.
Experimental Workflow: Directed Coupling
Objective: Synthesize BDE-38 via coupling of 3,4,5-tribromophenol with a phenylating agent.
Reagents:
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Substrate: 3,4,5-Tribromophenol (CAS 118-79-6)
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Coupling Partner: Diphenyliodonium hexafluorophosphate (or Phenylboronic acid for Chan-Lam)
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Catalyst: Copper(0) powder or Cu(OAc)₂
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Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)
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Solvent: DMF or DMSO (Anhydrous)
Step-by-Step Methodology:
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Activation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve 3,4,5-tribromophenol (1.0 eq) in anhydrous DMF.
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Deprotonation: Add K₂CO₃ (2.0 eq) and stir at room temperature for 30 minutes to generate the phenoxide anion.
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Coupling: Introduce Diphenyliodonium hexafluorophosphate (1.2 eq) and Copper bronze (0.1 eq).
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Reaction: Heat the mixture to 80°C for 12-16 hours. Monitor via TLC (Hexane:DCM 9:1) for the disappearance of the phenol.
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Quench & Extraction: Cool to RT, dilute with diethyl ether, and wash with water (3x) to remove DMF and inorganic salts. Wash organic layer with 1M NaOH to remove unreacted phenol.
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Purification: Dry organic layer over MgSO₄, concentrate in vacuo. Purify residue via flash column chromatography (Silica gel, 100% Hexanes) to yield BDE-38 as a white solid.
Synthesis Pathway Diagram
Figure 1: Directed synthesis pathway for BDE-38 utilizing an iodonium salt coupling strategy to preserve the bromination pattern.
Part 3: Biological Mechanism & Drug Development Relevance
Thyromimetic Activity
BDE-38 is of high interest in drug discovery and toxicology because of its interaction with the Thyroid Receptor (TR).
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Mechanism: The 3,4,5-tribromo substitution pattern creates a steric and electrostatic volume similar to the 3,5-diiodo-4-hydroxy substitution found in T3/T4 hormones.
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Agonism: In vitro assays (e.g., T-Screen) have identified BDE-38 as a potent TR agonist . It binds to the receptor, potentially activating downstream gene transcription inappropriately.
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TTR Displacement: BDE-38 can compete with Thyroxine (T4) for binding to Transthyretin (TTR), a transport protein. Displacement of T4 leads to altered homeostasis and rapid clearance of the natural hormone.
Structural Homology Diagram
Figure 2: Logical flow of BDE-38 acting as a structural analog to thyroid hormones, leading to receptor binding and endocrine modulation.
Part 4: Safety & Handling (GLP Standards)
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Hazard Classification: PBT (Persistent, Bioaccumulative, Toxic).
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Storage: Store neat standards at 4°C in amber vials to prevent photolytic debromination. Solutions (e.g., in isooctane) are stable at -20°C.
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Disposal: High-temperature incineration (>1200°C) is required to prevent formation of polybrominated dibenzo-p-dioxins (PBDDs).
References
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AccuStandard. (2024). Certificate of Analysis: 3,4,5-Tribromodiphenyl ether (BDE-038S).
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Hamers, T., et al. (2006).[3] In vitro profiling of the endocrine-disrupting potency of brominated flame retardants. Toxicological Sciences, 92(1), 157-173.
- Ballschmiter, K., & Zell, M. (1980). Analysis of polychlorinated biphenyls (PCB) by glass capillary gas chromatography. Fresenius' Zeitschrift für analytische Chemie, 302, 20-31. (Basis for BDE numbering).
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Marsh, G., et al. (1999). Synthesis of polybrominated diphenyl ethers and their methoxy and hydroxy derivatives.[4] European Journal of Organic Chemistry, 1999(11), 2975-2984.
